molecular formula C12H10F3NO5 B13718728 Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate

Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate

Katalognummer: B13718728
Molekulargewicht: 305.21 g/mol
InChI-Schlüssel: ZVPCXHLSIYPMOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 4-nitro-3-(trifluoromethyl)benzoic acid with ethyl acetoacetate. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or toluene for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) as nucleophiles.

Major Products Formed

    Reduction: 3-(4-amino-3-(trifluoromethyl)phenyl)-3-oxopropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Nitro-3-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the ester functionality.

    Diflunisal Carboxamides: Contains similar structural motifs and is used in anti-inflammatory applications.

    Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals, showcasing the versatility of the trifluoromethyl group.

Uniqueness

Ethyl 3-(4-nitro-3-(trifluoromethyl)phenyl)-3-oxopropanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Eigenschaften

Molekularformel

C12H10F3NO5

Molekulargewicht

305.21 g/mol

IUPAC-Name

ethyl 3-[4-nitro-3-(trifluoromethyl)phenyl]-3-oxopropanoate

InChI

InChI=1S/C12H10F3NO5/c1-2-21-11(18)6-10(17)7-3-4-9(16(19)20)8(5-7)12(13,14)15/h3-5H,2,6H2,1H3

InChI-Schlüssel

ZVPCXHLSIYPMOW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.